molecular formula C28H36N2O8 B3395730 Fentanyl citrate CAS No. 990-73-8

Fentanyl citrate

Katalognummer: B3395730
CAS-Nummer: 990-73-8
Molekulargewicht: 528.6 g/mol
InChI-Schlüssel: IVLVTNPOHDFFCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Vorbereitungsmethoden

      Synthesewege: Fentanylcitrat wird durch chemische Reaktionen synthetisiert. Spezifische Synthesewege beinhalten die Modifikation von Vorläuferverbindungen, um Fentanylcitrat zu erhalten.

      Reaktionsbedingungen: Diese Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, mit spezifischen Reagenzien und Katalysatoren.

      Industrielle Produktion: Die industrielle Produktion von Fentanylcitrat umfasst die großtechnische Synthese, Reinigung und Formulierung in die orale transmukosale Darreichungsform.

  • Analyse Chemischer Reaktionen

      Reaktionstypen: Fentanylcitrat unterliegt verschiedenen Reaktionen, darunter , , und .

      Häufige Reagenzien: Reagenzien wie , , und spielen eine entscheidende Rolle.

      Hauptprodukte: Das Hauptprodukt ist Fentanylcitrat selbst, das potente analgetische Eigenschaften besitzt.

  • Wissenschaftliche Forschungsanwendungen

    Breakthrough Pain Management

    Breakthrough pain is a transient exacerbation of pain that occurs despite stable and adequately controlled background analgesia. Fentanyl citrate is particularly effective in managing this type of pain:

    • A multicenter study demonstrated that oral transmucosal this compound (OTFC) significantly reduced breakthrough pain intensity within minutes of administration. Patients reported faster onset of relief compared to traditional short-acting opioids .
    • The study involved 62 adult cancer patients and found that 76% achieved satisfactory pain relief with a single dose of OTFC after appropriate titration .

    Anesthesia

    This compound is widely used in anesthesia for its rapid onset and potent analgesic properties:

    • It is administered during induction and maintenance phases of anesthesia to provide analgesia without the need for higher doses of inhalational anesthetics .
    • In a clinical setting, fentanyl's effects can be observed within 5 to 15 minutes post-administration, making it ideal for procedures requiring quick analgesic action .

    Efficacy in Cancer Pain Management

    A retrospective study evaluated the use of continuous subcutaneous infusion of fentanyl in cancer patients who experienced uncontrolled pain on other opioids. The findings indicated:

    • Transitioning to fentanyl resulted in improved stability for 10 out of 17 patients who had previously experienced toxicity with other opioids .
    • Patients switching from transdermal to continuous subcutaneous fentanyl maintained effective pain control without significant local toxicities .

    Side Effects and Management

    While this compound is effective, it can also lead to adverse effects such as respiratory depression and bradycardia:

    • A case report highlighted a patient who developed severe bradycardia after transitioning from hydromorphone to transdermal fentanyl, emphasizing the importance of monitoring vital signs in palliative care settings .
    • Another report discussed the successful management of a patient who misused fentanyl patches but was effectively transitioned to methadone therapy .

    Comparative Efficacy Studies

    Recent studies have compared various formulations of this compound:

    Formulation TypeBioavailabilityOnset TimeDuration of ActionIndications
    Oral Transmucosal (OTFC)Higher than traditional opioids~5 minShort (~30 min)Breakthrough cancer pain
    Transdermal PatchesVariableSlow (~12-24 h)Long (up to 72 h)Chronic pain management
    Injectable FentanylHighRapidShort (1-2 h)Anesthesia induction & maintenance

    Wirkmechanismus

    • Fentanyl citrate binds to mu-opioid receptors in the central nervous system.
    • This binding inhibits neurotransmitter release, reducing pain perception.
    • Molecular pathways involved include G protein signaling and modulation of calcium channels .
  • Vergleich Mit ähnlichen Verbindungen

      Einzigartige Merkmale: Fentanylcitrat zeichnet sich durch seine hohe Potenz und den schnellen Wirkungseintritt aus.

      Ähnliche Verbindungen: Andere potente Opioide umfassen , , und .

    Denken Sie daran, dass Fentanylcitrat ein starkes Medikament ist und seine Anwendung streng von medizinischem Fachpersonal überwacht werden sollte. Bei weiteren Fragen können Sie sich gerne an uns wenden

    Biologische Aktivität

    Fentanyl citrate is a potent synthetic opioid analgesic, primarily used for managing severe pain, particularly in cancer patients. Understanding its biological activity is crucial for optimizing its therapeutic use and minimizing adverse effects.

    This compound acts primarily as an agonist at the mu-opioid receptors in the central nervous system (CNS). Upon binding to these receptors, it activates a series of intracellular signaling pathways, which leads to:

    • Inhibition of adenylate cyclase , resulting in decreased cyclic AMP (cAMP) levels.
    • Hyperpolarization of neurons , reducing neuronal excitability and neurotransmitter release.
    • Analgesic effects , primarily by modulating pain perception and response.

    The selectivity of fentanyl for mu-opioid receptors is evident from its binding affinity, with Ki values reported as follows:

    • Mu-opioid receptor : 7.0 nM
    • Delta-opioid receptor : 151 nM
    • Kappa-opioid receptor : 470 nM .

    Pharmacokinetics

    This compound exhibits rapid absorption and onset of action, particularly in formulations like oral transmucosal this compound (OTFC). Key pharmacokinetic parameters include:

    • Bioavailability : The bioavailability of OTFC is approximately 65%, compared to 47% for Actiq (another formulation) .
    • Peak plasma concentration (Cmax) : Following administration, Cmax can reach up to 1.2 ng/mL after a dose of 200 µg .
    • Half-life : The elimination half-life varies but is generally around 3 to 12 hours depending on the formulation and individual patient metabolism.

    Clinical Efficacy

    This compound has been extensively studied for its effectiveness in managing breakthrough pain (BTP) in cancer patients. Notable findings from clinical studies include:

    • In a randomized controlled trial involving 62 patients, OTFC provided significant pain relief within 5 minutes, with most patients achieving adequate pain control with a single dose .
    • A multicenter study demonstrated that titration of OTFC led to effective dosing without significant adverse effects, with somnolence and nausea being the most common side effects .

    Case Studies

    • Study on Breakthrough Pain Management :
      • A double-blind study assessed the efficacy of OTFC in opioid-tolerant cancer patients. Results indicated that 76% of participants found a safe and effective dose through titration, highlighting the importance of individualized dosing strategies .
    • Pharmacokinetic Comparison :
      • A study comparing sublingual fentanyl spray to OTFC showed faster absorption rates and higher bioavailability for the spray, suggesting potential advantages in acute settings .

    Safety Profile

    While this compound is effective for pain management, it carries risks associated with opioid use:

    • Respiratory Depression : A critical concern, especially at higher doses or when combined with other CNS depressants.
    • Cardiovascular Effects : Studies have shown that fentanyl can affect heart rate and rhythm; caution is advised in patients with pre-existing cardiovascular conditions .

    Summary Table of Key Characteristics

    CharacteristicValue/Description
    Primary Action Mu-opioid receptor agonist
    Bioavailability ~65% (OTFC)
    Cmax (200 µg dose) Up to 1.2 ng/mL
    Common Side Effects Somnolence, nausea, dizziness
    Effective Dose Range Individualized; typically starts at lower doses

    Eigenschaften

    IUPAC Name

    2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H28N2O.C6H8O7/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,21H,2,13-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IVLVTNPOHDFFCJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H36N2O8
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    437-38-7 (Parent)
    Record name Fentanyl citrate [USAN:USP:BAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID80243933
    Record name Fentanyl citrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80243933
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    528.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    990-73-8
    Record name Fentanyl citrate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=990-73-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Fentanyl citrate [USAN:USP:BAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Fentanyl citrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80243933
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Fentanyl dihydrogen citrate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.353
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name FENTANYL CITRATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUN5LYG46H
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Fentanyl citrate
    Reactant of Route 2
    Reactant of Route 2
    Fentanyl citrate
    Reactant of Route 3
    Fentanyl citrate
    Reactant of Route 4
    Fentanyl citrate
    Reactant of Route 5
    Reactant of Route 5
    Fentanyl citrate
    Reactant of Route 6
    Fentanyl citrate

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.